CHR-6494 TFA

Haspin kinase Aurora B Kinase selectivity

CHR-6494 TFA is a first-in-class, cell-permeable, reversible Haspin inhibitor (IC50 2 nM, FRET) with >500-fold selectivity over Aurora B kinase. Unlike dual Haspin/Pim inhibitors such as CX-6258, CHR-6494 TFA lacks Pim activity, ensuring that observed phenotypes—mitotic catastrophe, spindle abnormalities, centrosome amplification—are attributable solely to Haspin inhibition. It selectively blocks H3T3 phosphorylation without affecting H3S10ph or H3S28ph, providing a clean tool to dissect the Haspin-Aurora B axis. In vivo, 50 mg/kg i.p. suppresses HCT-116 colorectal xenograft growth. Combine with Aurora B inhibitors (e.g., VX-680) to exploit synthetic lethal interactions in HNSCC and NSCLC models.

Molecular Formula C18H17F3N6O2
Molecular Weight 406.4 g/mol
Cat. No. B10764162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHR-6494 TFA
Molecular FormulaC18H17F3N6O2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7)
InChIKeyILWYDZNXJQESDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHR-6494 TFA: A Selective Haspin Kinase Inhibitor for Mitotic Catastrophe Research and Cancer Model Studies


CHR-6494 TFA (trifluoroacetate salt of CHR-6494) is a cell-permeable, reversible, first-in-class small-molecule inhibitor of the histone kinase Haspin (GSG2), with an IC50 of 2 nM in a FRET-based enzymatic assay [1]. The compound selectively blocks phosphorylation of histone H3 at threonine 3 (H3T3ph) without affecting H3S10 or H3S28 phosphorylation, thereby inducing mitotic catastrophe characterized by metaphase misalignment, spindle abnormalities, and centrosome amplification in cancer cells . CHR-6494 TFA exhibits dose-dependent antiproliferative activity across multiple human cancer cell lines, including colorectal (HCT-116), cervical (HeLa), breast (MDA-MB-231, MCF7, SKBR3), and melanoma models, with cellular IC50 values ranging from approximately 400 nM to 1200 nM depending on cell type [2].

Why CHR-6494 TFA Cannot Be Replaced by Generic Aurora Kinase Inhibitors or Alternative Haspin-Targeting Compounds


Although multiple small molecules target mitotic kinases (e.g., Aurora A/B, PLK1) or have been reported to inhibit Haspin (e.g., CX-6258, 5-iodotubercidin), CHR-6494 TFA occupies a distinct position due to its validated >500-fold selectivity window over Aurora B kinase and its unique phenotypic signature of H3T3ph-specific blockade . Aurora kinase inhibitors such as VX-680 (tozasertib) or AZD1152 (barasertib) potently inhibit their primary targets but do not selectively ablate H3T3 phosphorylation, instead affecting H3S10ph and H3S28ph, which confounds mechanistic studies of the Haspin-Aurora B regulatory axis [1]. Furthermore, the dual Haspin/Pim inhibitor CX-6258 exhibits pan-Pim activity (IC50 5–25 nM) that complicates attribution of phenotypic effects solely to Haspin inhibition, whereas CHR-6494 TFA lacks significant Pim inhibitory activity at relevant concentrations . Finally, CHR-6494 TFA demonstrates context-dependent in vivo antitumor efficacy—active in HCT-116 colorectal xenografts but ineffective in MDA-MB-231 breast cancer xenografts—a divergence that is not predicted by in vitro potency alone and underscores the importance of using the exact tool compound to reproduce published results [2].

CHR-6494 TFA Quantitative Differentiation Evidence Against Key Comparators


Haspin Enzymatic Potency and Aurora B Selectivity Window

CHR-6494 TFA inhibits Haspin with an IC50 of 2 nM and demonstrates >500-fold selectivity over Aurora B kinase (IC50 > 1 µM) . In contrast, the pan-Aurora inhibitor VX-680 (tozasertib) exhibits IC50 values of 0.6 nM, 18 nM, and 4.6 nM against Aurora A, B, and C, respectively, but lacks appreciable Haspin inhibition [1].

Haspin kinase Aurora B Kinase selectivity FRET assay

Antiproliferative Activity Across Solid Tumor Cell Lines

CHR-6494 TFA inhibits proliferation of HCT-116 colorectal cancer cells with an IC50 of 500 nM, HeLa cervical cancer cells with an IC50 of 473 nM, and MDA-MB-231 triple-negative breast cancer cells with an IC50 of 752 nM after 72 h treatment (XTT assay) [1]. By comparison, the dual Haspin/Pim inhibitor CX-6258 exhibits antiproliferative IC50 values ranging from 20 nM to 3.7 µM across a panel of human cancer cell lines, with the most potent activity in acute leukemia cells (MV4-11, IC50 = 20 nM) but substantially weaker activity in many solid tumor models .

Colorectal cancer Cervical cancer Breast cancer Melanoma Cell viability

In Vivo Antitumor Efficacy and Model-Dependent Activity

In an HCT-116 colorectal cancer xenograft model, CHR-6494 TFA administered intraperitoneally at 50 mg/kg significantly suppressed tumor growth without observable toxicity [1]. However, in an MDA-MB-231 triple-negative breast cancer xenograft model, the same compound failed to inhibit tumor growth under conditions that produced significant effects in the colorectal model [2]. This model-dependent efficacy contrasts with the Aurora B inhibitor AZD1152 (barasertib), which demonstrates broad antitumor activity across multiple xenograft models including colon, lung, and hematologic malignancies [3].

Xenograft Colorectal cancer Breast cancer In vivo efficacy Tumor growth inhibition

Synergistic Interaction with Aurora Kinase Inhibitors

Combined treatment of HCT116 colorectal cancer cells with CHR-6494 TFA (0.2 µM) and the pan-Aurora inhibitor VX-680 (0.1 µM) resulted in dramatic inhibition of H3S10ph levels compared to single-agent treatment, demonstrating a synthetic lethal interaction between Haspin and Aurora B inhibition [1]. In colony formation assays, HCT116 cells treated with VX-680 in combination with CHR-6494 TFA (40–120 nM) showed significantly reduced colony formation compared to VX-680 alone [2]. This synergistic effect is not observed with Aurora A-specific inhibitors, highlighting the unique dependence on Aurora B.

Synthetic lethality Combination therapy Aurora kinase CRISPR screen HCT116

Optimal Use Cases for CHR-6494 TFA Based on Validated Quantitative Evidence


Mechanistic Studies of Haspin-Dependent Histone H3 Threonine 3 Phosphorylation

Use CHR-6494 TFA at 50–500 nM to selectively ablate H3T3ph without affecting H3S10ph or H3S28ph, enabling clean interrogation of Haspin function in mitotic progression and chromosomal passenger complex localization. Its >500-fold selectivity over Aurora B (IC50 > 1 µM) ensures that observed phenotypes are attributable to Haspin inhibition rather than off-target Aurora kinase effects [1].

Colorectal Cancer Xenograft Models for Preclinical Proof-of-Concept

For in vivo evaluation of Haspin inhibition, employ CHR-6494 TFA in HCT-116 colorectal cancer xenografts (50 mg/kg i.p.), where significant tumor growth suppression has been reproducibly demonstrated [1]. Avoid using this compound in MDA-MB-231 breast cancer xenografts, as published data show lack of efficacy in this model despite potent in vitro activity [2].

Combination Therapy Studies with Aurora Kinase B Inhibitors

Combine CHR-6494 TFA (0.05–0.2 µM) with Aurora B inhibitors such as VX-680 (0.03–0.1 µM) to exploit synthetic lethal interactions identified via CRISPR screening [3]. This combination is particularly relevant for head and neck squamous cell carcinoma and non-small cell lung cancer models, where combined Haspin/AURKB inhibition demonstrates enhanced efficacy over single-agent treatment [3].

Cell Cycle and Apoptosis Assays in Solid Tumor Cell Lines

Utilize CHR-6494 TFA at concentrations of 300–1000 nM to induce G2/M arrest and subsequent apoptosis in HCT-116, HeLa, MCF7, SKBR3, and melanoma cell lines [4]. The compound's consistent antiproliferative IC50 values (400–800 nM) across these models provide a reliable benchmark for phenotypic screening and target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHR-6494 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.